molecular formula C12H15BrN2O3 B7868250 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

Cat. No.: B7868250
M. Wt: 315.16 g/mol
InChI Key: ZAAOCHOBDGXFGK-UHFFFAOYSA-N
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Description

3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-bromo-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-bromo-4-nitrophenol, undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving efficiency and safety.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The bromo group can be substituted via nucleophilic aromatic substitution reactions.

    Substitution: The compound can participate in various substitution reactions, particularly at the bromine and nitro positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the nitro group to an amine.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine position.

Major Products:

    Reduction of Nitro Group: The major product is the corresponding amine.

    Substitution of Bromo Group: The major products are the substituted derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Can be used in catalytic processes due to its functional groups.

Biology and Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromo and nitro functional groups but lacks the piperidine ring.

    4-Nitrophenylpiperidine: Contains the piperidine ring and nitro group but lacks the bromo substituent.

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Properties

IUPAC Name

3-[(2-bromo-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-11-6-10(15(16)17)3-4-12(11)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAOCHOBDGXFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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